5-Amino-2-ethoxybenzonitrile
Description
Benzonitrile (B105546) Frameworks in Chemical Research
Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a cyano group, serves as a fundamental building block in modern chemical synthesis. figshare.comacs.org The benzonitrile unit is a prevalent feature in a wide array of natural products, pharmaceuticals, and agrochemicals. figshare.comacs.org The synthesis of benzonitriles has been a subject of considerable interest within the chemical community for several decades. figshare.comacs.org Traditional synthetic methods often rely on the introduction of a cyano moiety onto a pre-existing benzene core. figshare.comacs.org However, newer protocols, such as N-heterocyclic carbene (NHC)-catalyzed [4 + 2]-benzannulation, are being developed to assemble the benzonitrile framework itself. figshare.comacs.org The versatility of the benzonitrile structure allows for its incorporation into complex molecular architectures, making it a valuable scaffold in the development of new materials and biologically active compounds. mit.edu
The Significance of Aminobenzonitriles in Contemporary Organic Synthesis and Medicinal Chemistry Research
The addition of an amino group to the benzonitrile framework creates aminobenzonitriles, a class of compounds with heightened significance in organic synthesis and medicinal chemistry. mdpi.comasianpubs.org These compounds are valuable synthons, or building blocks, for the creation of various heterocyclic systems, including quinazolines, quinolines, and indazoles. asianpubs.org For instance, 2-aminobenzonitriles are key starting materials in the synthesis of quinazolines, which exhibit a wide range of biological and pharmacological properties. mdpi.com They can also be transformed into other important intermediates, such as o-aminobenzophenones, through reactions with Grignard reagents or arylboronic acids. asianpubs.orgmdpi.com The reactivity of the amino and nitrile groups allows for a diverse range of chemical transformations, making aminobenzonitriles crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. a2bchem.comacs.org
Overview of Research Focus on 5-Amino-2-ethoxybenzonitrile and Analogues
This compound is a specific aminobenzonitrile derivative that has found utility as a versatile intermediate in chemical synthesis, particularly within the pharmaceutical and agrochemical industries. a2bchem.com Its unique structure, featuring an amino group at the 5-position and an ethoxy group at the 2-position of the benzonitrile ring, makes it a valuable starting material for creating a variety of biologically active compounds. a2bchem.com Research has focused on utilizing its amino and nitrile functional groups to synthesize complex pharmaceuticals, including antiviral, antibacterial, and anticancer agents. a2bchem.com Furthermore, it serves as a building block for agrochemicals like pesticides and herbicides. a2bchem.com
Analogues of this compound, such as 5-amino-2-methoxybenzonitrile, are also of interest in medicinal chemistry and materials science for their potential biological activities and electronic properties. ontosight.ai The study of these analogues helps in understanding structure-activity relationships, which is crucial for designing new compounds with enhanced efficacy or specific properties. For example, research on pachastrissamine (B1242356) analogues, which share some structural similarities, indicates that the configuration and aliphatic chain are essential for biological activity. mdpi.com Similarly, studies on other aminobenzonitrile derivatives have led to the development of compounds with potential applications in treating cancer or combating antibiotic resistance. frontiersin.orggoogle.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1020046-39-2 |
| Appearance | Solid |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 3 |
| Polar Surface Area | 45.31 Ų |
| logP (Partition Coefficient) | 1.386 |
This data is compiled from various chemical databases. chemdiv.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHVNUYRKOROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649230 | |
| Record name | 5-Amino-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-39-2 | |
| Record name | 5-Amino-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Ethoxybenzonitrile
General Synthetic Routes to Substituted Benzonitriles with Emphasis on Aminobenzonitriles
The synthesis of substituted benzonitriles, particularly those bearing an amino group, involves a series of strategic functional group introductions and transformations. The construction of a molecule like 5-Amino-2-ethoxybenzonitrile would conceptually involve the introduction of the nitrile, amino, and ethoxy groups onto the benzene (B151609) ring.
Nitrile Group Introduction Strategies
The introduction of a nitrile (-C≡N) group onto an aromatic ring is a key step in the synthesis of benzonitriles. Several methods are commonly employed in organic synthesis to achieve this transformation.
One of the most classic and versatile methods is the Sandmeyer reaction . wikipedia.orglscollege.ac.inbyjus.com This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile (B105546). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in
Another widely used method is the palladium-catalyzed cyanation of aryl halides . This cross-coupling reaction typically employs a palladium catalyst, a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II), and a suitable ligand. This method offers a broad substrate scope and functional group tolerance.
The dehydration of primary amides also serves as a viable route to nitriles. Reagents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are effective for this transformation.
| Strategy | Description | Key Reagents |
| Sandmeyer Reaction | Diazotization of an aniline (B41778) followed by treatment with copper(I) cyanide. | NaNO₂, HCl, CuCN |
| Palladium-Catalyzed Cyanation | Cross-coupling of an aryl halide with a cyanide source. | Pd catalyst, cyanide source (e.g., Zn(CN)₂), ligand |
| Dehydration of Amides | Removal of water from a primary benzamide. | P₄O₁₀, SOCl₂, POCl₃ |
Amino Group Introduction via Reduction of Nitro Precursors
The amino group in aminobenzonitriles is often introduced by the reduction of a corresponding nitrobenzonitrile precursor. The selective reduction of a nitro group in the presence of other functional groups, such as a nitrile, is a critical consideration.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method.
Alternatively, metal-based reductions in acidic or neutral media are frequently used. Reagents such as iron (Fe) in acetic acid or with ammonium chloride, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) dust can effectively reduce the nitro group to an amine. rsc.org These methods are often preferred for their chemoselectivity, leaving the nitrile group intact.
| Method | Reducing Agent/Catalyst | Conditions |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies (pressure, temperature) |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/HCl | Acidic conditions |
| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Ammonium formate | With a catalyst like Pd/C |
Ethoxy Group Installation Methodologies
The introduction of an ethoxy (-OCH₂CH₃) group onto an aromatic ring can be achieved through several synthetic strategies, most commonly involving the etherification of a corresponding phenol.
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. matrixscientific.comlearncbse.inbyjus.comresearchgate.net This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction. researchgate.net
Another approach is ethoxylation , which is the reaction of a substrate with ethylene oxide. nih.gov In the context of phenols, this reaction typically requires a basic catalyst like potassium hydroxide and is carried out at elevated temperatures. nih.gov This method is of significant industrial importance. nih.gov
| Method | Description | Key Reagents |
| Williamson Ether Synthesis | Reaction of a phenoxide with an ethyl halide. | Base (e.g., NaH, K₂CO₃), Ethyl halide (e.g., C₂H₅I, C₂H₅Br) |
| Ethoxylation | Addition of ethylene oxide to a phenol. | Ethylene oxide, Base catalyst (e.g., KOH) |
Functional Group Reactivity of this compound
The chemical reactivity of this compound is primarily dictated by the amino (-NH₂) group, which is a versatile functional handle for a variety of chemical transformations.
Reactions at the Amino Group (–NH₂)
The primary aromatic amino group is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and, most notably, diazotization.
The conversion of the primary aromatic amino group of this compound into a diazonium salt is a pivotal transformation that opens up a wide array of synthetic possibilities. This process, known as diazotization , is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
The resulting aryl diazonium salt is a highly versatile intermediate that can undergo various subsequent reactions where the diazonium group (-N₂⁺) is replaced by a wide range of nucleophiles, often with the loss of nitrogen gas (N₂), a very stable leaving group. masterorganicchemistry.com
Sandmeyer Reactions: One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl⁻, Br⁻) or a pseudohalide like cyanide (CN⁻) using a copper(I) salt as a catalyst or reagent. wikipedia.orglscollege.ac.inbyjus.commasterorganicchemistry.com
Azo Coupling: Diazonium salts can also act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling . This reaction leads to the formation of brightly colored azo compounds, which are widely used as dyes. The reaction with phenols is typically carried out in mildly alkaline conditions, while the coupling with anilines is performed in weakly acidic media.
The following table summarizes some of the key transformations of a diazotized aromatic amine:
| Reaction Type | Reagent(s) | Product Functional Group |
| Sandmeyer (Chlorination) | CuCl/HCl | -Cl |
| Sandmeyer (Bromination) | CuBr/HBr | -Br |
| Sandmeyer (Cyanation) | CuCN/KCN | -CN |
| Schiemann Reaction | HBF₄, then heat | -F |
| Iodination | KI | -I |
| Hydroxylation | H₂O, H⁺, heat | -OH |
| Reduction (Deamination) | H₃PO₂ | -H |
| Azo Coupling (with Phenol) | Phenol, NaOH | -N=N-Ar-OH |
| Azo Coupling (with Aniline) | Aniline, H⁺ | -N=N-Ar-NH₂ |
Acylation and Alkylation Reactions
The amino group (–NH2) of this compound is a primary site for nucleophilic attack, readily undergoing acylation and alkylation.
Acylation is the process of introducing an acyl group (R-C=O) into a compound. For primary aromatic amines like this compound, this is typically achieved using acylating agents such as acyl chlorides or anhydrides. This reaction is fundamental in the synthesis of amides, which are often key structures in pharmaceuticals and other functional materials. For example, the acetylation of an amino group can serve as a protective strategy to prevent unwanted side reactions during subsequent synthetic steps. learncbse.in
Alkylation involves the transfer of an alkyl group from one molecule to another. The amino group can be alkylated using alkyl halides. Depending on the reaction conditions and the stoichiometry of the reactants, this can lead to the formation of secondary, tertiary amines, or even quaternary ammonium salts.
| Reaction Type | Reagent | Product Type | Significance |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-cyano-3-ethoxyphenyl)acetamide | Forms a stable amide, often used for protecting the amino group. |
| Alkylation | Methyl Iodide (CH₃I) | 2-ethoxy-5-(methylamino)benzonitrile | Introduces an alkyl substituent, modifying the compound's electronic and steric properties. |
Schiff Base Condensation Reactions
The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Schiff bases are a critical class of compounds in coordination chemistry, as the imine nitrogen can coordinate with metal ions to form stable metal complexes. biointerfaceresearch.comiarconsortium.org These complexes have applications in catalysis and materials science. The formation of the C=N (azomethine) bond is a versatile transformation for creating diverse molecular architectures. iarconsortium.org
| Carbonyl Compound | Reaction Conditions | Product Type | Key Feature |
|---|---|---|---|
| Benzaldehyde | Acid or base catalysis, removal of water | (E)-5-(benzylideneamino)-2-ethoxybenzonitrile | Formation of a C=N double bond (imine). |
| Acetone | Typically requires acid catalysis | 2-ethoxy-5-((propan-2-ylidene)amino)benzonitrile | Condensation with a ketone. |
Reactions at the Nitrile Group (–C≡N)
The cyano group (–C≡N) is a versatile functional group that can undergo a variety of transformations. researchgate.net
Hydrolysis and Related Transformations
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. lumenlearning.comyoutube.com Careful control of reaction conditions, such as temperature and reaction time, can allow for the selective isolation of the amide intermediate. youtube.com Vigorous or prolonged hydrolysis will typically lead to the formation of the corresponding carboxylic acid. youtube.com This transformation is a powerful method for introducing a carboxylic acid or amide functionality, which is prevalent in biologically active molecules.
| Reaction Conditions | Product |
|---|---|
| Mild acid or base, controlled temperature | 5-Amino-2-ethoxybenzamide |
| Strong acid (e.g., H₂SO₄/H₂O, heat) or strong base (e.g., NaOH/H₂O, heat) | 5-Amino-2-ethoxybenzoic acid |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org For instance, nitriles can react with azides in [3+2] cycloaddition reactions, often catalyzed by metals, to form tetrazole rings. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
Reactions at the Ethoxy Group (–OCH2CH3)
The ethoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). This reaction, known as ether cleavage, would convert the ethoxy group into a hydroxyl (–OH) group, yielding 5-amino-2-hydroxybenzonitrile. This transformation is useful if a phenolic functionality is desired for subsequent reactions.
Electrophilic Aromatic Substitution Patterns on the Benzonitrile Ring
The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is dictated by the combined electronic effects of the three existing substituents. wikipedia.org
Amino Group (–NH2): A powerful activating group and strongly ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. rsc.org
Ethoxy Group (–OCH2CH3): Also an activating group and ortho-, para-directing for the same reason as the amino group.
Nitrile Group (–CN): A deactivating group and meta-directing due to its electron-withdrawing inductive and resonance effects. libretexts.org
The positions on the ring are numbered starting from the carbon bearing the nitrile group as C1. Therefore, the substituents are at C2 (ethoxy) and C5 (amino). The directing effects are as follows:
The amino group at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).
The ethoxy group at C2 directs to its ortho position (C3) and its para position (C5, already substituted).
The nitrile group at C1 directs to its meta positions (C3 and C5).
The powerful activating effects of the amino and ethoxy groups dominate over the deactivating effect of the nitrile group. rsc.orglibretexts.org Therefore, substitution is expected to occur at the positions most activated by the –NH2 and –OCH2CH3 groups. The most likely positions for electrophilic attack are C4 and C6, which are ortho to the strongly activating amino group. Position C3 is ortho to the ethoxy group and meta to the amino group, making it another potential, though likely less favored, site. Steric hindrance may also play a role in favoring substitution at the less hindered position. For example, in bromination using bromine water, the strong activation by the amino group would likely lead to polysubstitution, similar to the tribromination of aniline. wikipedia.org
| Position | Influence from –NH₂ (at C5) | Influence from –OCH₂CH₃ (at C2) | Influence from –C≡N (at C1) | Overall Likelihood of Substitution |
|---|---|---|---|---|
| C3 | Meta | Ortho (Activating) | Meta (Deactivating) | Possible |
| C4 | Ortho (Strongly Activating) | Meta | Para | Highly Favored |
| C6 | Ortho (Strongly Activating) | Para | Ortho | Highly Favored |
Derivatization and Structural Diversity of 5 Amino 2 Ethoxybenzonitrile Analogues
Design Principles for Novel 5-Amino-2-ethoxybenzonitrile Derivatives
The design of novel derivatives based on the this compound scaffold is primarily driven by the principles of bioisosterism and structure-activity relationship (SAR) studies, particularly in the context of drug discovery. The core structure is recognized as a key building block for synthesizing heterocyclic systems, such as quinazolines and pyrimidines, which are known to interact with various biological targets, including protein kinases. scielo.br
Key design strategies include:
Scaffold Hopping and Privileged Structures: The aminobenzonitrile moiety is a classic precursor for the synthesis of quinazolines, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptor types. scielo.br Derivatives are designed to mimic the core structure of known kinase inhibitors, where the fused pyrimidine (B1678525) ring of the quinazoline (B50416) acts as a hinge-binding motif.
Modulation of Physicochemical Properties: The ethoxy group at the 2-position plays a crucial role in modulating properties such as lipophilicity and solubility. Derivatives are designed with variations in this alkoxy chain (e.g., methoxy, propoxy) to optimize pharmacokinetic profiles.
Introduction of Pharmacophoric Features: The amino group and the aromatic ring serve as handles for introducing additional pharmacophoric elements. These can include hydrogen bond donors/acceptors or hydrophobic groups designed to create specific interactions with a biological target, thereby enhancing potency and selectivity.
Conformational Restriction: Modifications that lead to more rigid structures, such as the formation of fused ring systems, are designed to reduce the entropic penalty upon binding to a target, which can lead to improved affinity.
The ultimate goal is to generate a library of diverse compounds around the this compound core, allowing for systematic exploration of the chemical space to identify molecules with desired properties.
Synthesis of N-Substituted Derivatives
The primary amino group at the 5-position is a highly reactive nucleophilic center, making it an ideal site for introducing a wide range of substituents through N-alkylation and N-acylation reactions.
N-Acylation: N-acylation is a common strategy to introduce amide functionalities, which can act as important hydrogen bond donors or serve as precursors for further cyclization reactions. This transformation is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640). byjus.com The reaction is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). Catalyst-free conditions, stirring the amine with acetic anhydride at room temperature, have also proven effective for N-acylation of various amines. orientjchem.org
Table 1: Representative Conditions for N-Acylation of Aromatic Amines
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Typical Yield |
| Acetic Anhydride | None | None | Room Temp, 5-15 min | Good to Excellent |
| Acetyl Chloride | Pyridine | Dichloromethane | 0°C to Room Temp | High |
| Benzoyl Chloride | Triethylamine | Acetonitrile | Room Temp | Good |
N-Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for synthesizing mono-alkylated derivatives. This involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary amine.
Modifications of the Benzonitrile (B105546) Ring System
Further structural diversity can be achieved by introducing substituents directly onto the benzonitrile aromatic ring through electrophilic aromatic substitution or cross-coupling reactions.
The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the existing substituents. The amino and ethoxy groups are strong activating, ortho-, para-directing groups, while the nitrile group is a deactivating, meta-directing group. The powerful activating effect of the amino and ethoxy groups dominates, directing incoming electrophiles primarily to the positions ortho and para to them, which are positions 4 and 6.
Nitration: Nitration introduces a nitro group, which is a versatile intermediate that can be reduced to an amino group or used as an electron-withdrawing group. Nitration of the related 2-ethoxybenzonitrile (B1582733) using a mixture of concentrated nitric acid and sulfuric acid yields 2-ethoxy-5-nitrobenzonitrile. smolecule.com Subsequent reduction of this nitro-compound (e.g., using SnCl₂/HCl or catalytic hydrogenation) is a common route to synthesize the parent this compound. Direct nitration of the parent amine is also possible but may require protection of the amino group to prevent oxidation and to control regioselectivity. learncbse.in
Halogenation: Halogenation, particularly bromination, can be achieved using reagents like N-Bromosuccinimide (NBS) or elemental bromine. Given the strong activation by the amino and ethoxy groups, the reaction is expected to proceed readily, with the bromine atom being directed to position 4 or 6. For instance, copper-promoted bromination has been shown to be highly selective for the C5-position in 8-aminoquinoline (B160924) amides, highlighting the ability of directing groups to control the site of halogenation. beilstein-journals.org
The introduction of alkyl or aryl groups onto the benzonitrile ring is most effectively accomplished using modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling reaction. libretexts.org This powerful C-C bond-forming reaction typically requires a halogenated precursor.
The synthetic strategy involves two main steps:
Halogenation: As described previously, the this compound ring is first halogenated (e.g., brominated or iodinated) at an activated position (e.g., position 4 or 6).
Suzuki-Miyaura Coupling: The resulting halo-substituted derivative is then reacted with an organoboron reagent (e.g., an arylboronic acid or an alkylboronic ester) in the presence of a palladium catalyst and a base. libretexts.org
Table 2: General Scheme for Suzuki-Miyaura Coupling
| Step | Reactants | Catalyst/Reagents | Product |
| 1 | This compound | NBS or other brominating agent | 5-Amino-X-bromo-2-ethoxybenzonitrile (X=4 or 6) |
| 2 | Bromo-derivative from Step 1, R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Amino-X-aryl/alkyl-2-ethoxybenzonitrile |
This approach allows for the introduction of a vast array of alkyl and aryl moieties, significantly expanding the structural diversity of the available analogues.
Heterocyclic Annulation Strategies Involving this compound as a Precursor
The ortho-disposition of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. This process, known as annulation, involves the formation of a new ring fused to the existing benzonitrile ring.
One of the most important applications of 2-aminobenzonitriles is in the synthesis of quinazolines, which contain a pyrimidine ring fused to the benzene (B151609) ring. scielo.br These reactions typically involve the condensation of the aminonitrile with a one-carbon electrophile, which provides the final carbon atom needed to close the pyrimidine ring.
Reaction with Formamide (B127407) Derivatives: A common and straightforward method is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The reaction proceeds through an initial condensation of the amino group with DMFDMA to form an N,N-dimethylformamidine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amidine nitrogen onto the nitrile carbon, followed by tautomerization, yields the 4-aminoquinazoline ring system. nih.govscirp.org Heating 2-aminobenzonitrile (B23959) with formamide is another established method to produce the corresponding quinazolin-4-amine. mdpi.com
Reaction with Nitriles: Co-cyclization of 2-aminobenzonitriles with other nitriles under basic or acidic conditions can lead to the formation of 2-substituted-4-aminoquinazolines. This reaction broadens the scope of accessible derivatives by allowing the incorporation of various R-groups from the reacting nitrile (R-CN). mdpi.com
These annulation strategies transform the simple aminobenzonitrile scaffold into more complex, rigid, and often biologically active heterocyclic systems, demonstrating the immense synthetic utility of this compound as a molecular building block.
Thiazole-Based Derivatives
The synthesis of thiazole (B1198619) rings often involves the reaction of a thioamide with an α-halocarbonyl compound, a classic method known as the Hantzsch thiazole synthesis. nih.govsynarchive.com While this compound is not a thioamide itself, its primary amino group can be readily converted into the necessary thiourea (B124793) precursor.
A plausible synthetic route involves the reaction of this compound with an isothiocyanate, such as phenyl isothiocyanate, to form a substituted N,N'-thiourea. This intermediate, possessing the required N-C-S fragment, can then undergo cyclocondensation with an α-haloketone like chloroacetone (B47974) or phenacyl bromide. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the final aromatic thiazole ring attached to the parent molecule. This multi-step process allows for significant structural diversity, as a wide variety of isothiocyanates and α-haloketones are commercially available or readily synthesized.
Table 1: Potential Reagents for Hantzsch-Type Thiazole Synthesis from a this compound-derived Thiourea
| Thiourea Precursor Reagent | α-Haloketone Reagent | Resulting Thiazole Substituents |
|---|---|---|
| Phenyl isothiocyanate | Chloroacetone | 2-(Phenylamino)-4-methyl-thiazole |
| Benzoyl isothiocyanate | Phenacyl bromide | 2-(Benzamido)-4-phenyl-thiazole |
Another established method is the Cook-Heilbron thiazole synthesis, which forms 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. pharmaguideline.com
Pyrazole-Based Derivatives
The construction of a pyrazole (B372694) ring onto the this compound framework typically requires the transformation of the aniline (B41778) amino group into a hydrazine (B178648) derivative. This is a critical step, as hydrazines are key precursors for the widely used Knorr pyrazole synthesis. chemhelpasap.comslideshare.netslideshare.net
The conversion can be achieved via a two-step sequence starting with diazotization of the amino group. Reacting this compound with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures yields a diazonium salt. nih.govnih.gov Subsequent reduction of this intermediate, for instance with stannous chloride (SnCl₂) or sodium sulfite, produces the corresponding (4-cyano-2-ethoxyphenyl)hydrazine.
Once the hydrazine derivative is obtained, the Knorr pyrazole synthesis can be employed. chemhelpasap.comnih.gov This involves the condensation reaction between the hydrazine and a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazole ring, providing a straightforward method for generating a library of diverse analogues.
Table 2: Examples of 1,3-Dicarbonyl Compounds for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substituents (at positions 3 and 5) |
|---|---|
| Acetylacetone (2,4-Pentanedione) | 3,5-Dimethyl |
| Ethyl acetoacetate | 3-Methyl-5-hydroxy (as pyrazolone (B3327878) tautomer) |
| Dibenzoylmethane | 3,5-Diphenyl |
Impact of Substituent Effects on Reactivity and Molecular Properties
The chemical behavior of this compound is dictated by the electronic interplay of its three substituents on the benzene ring: the amino (-NH₂), ethoxy (-OC₂H₅), and cyano (-CN) groups. These groups modulate the electron density of the aromatic ring and influence the molecule's reactivity in derivatization reactions.
The amino and ethoxy groups are both strong electron-donating groups (EDGs) primarily through the resonance effect (+R), which significantly outweighs their inductive electron-withdrawing effect (-I). They activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the cyano group is a potent electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects, deactivating the ring towards electrophilic attack and directing incoming groups to the meta position.
The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). wikipedia.org Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. viu.ca
Table 3: Hammett Substituent Constants for Groups Relevant to this compound
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |
|---|---|---|---|
| -NH₂ (Amino) | -0.08 | -0.65 | Strong Electron-Donating (+R >> -I) |
| -OC₂H₅ (Ethoxy) | 0.12 | -0.27 | Strong Electron-Donating (+R > -I) |
Data sourced from multiple chemical literature sources. stenutz.euacs.org
These constants are critical for predicting how the substituents will influence reaction rates and equilibrium constants. For example, in the diazotization of the amino group (a reaction on the substituent itself), the strong electron-withdrawing effect of the para-cyano group (σ_p = +0.83) significantly reduces the electron density on the nitrogen atom, making it less basic and potentially affecting the reaction kinetics. The ortho-ethoxy group, being electron-donating, would have a competing, albeit generally weaker, effect due to its position. This balance of electronic influences is a key consideration in designing synthetic pathways and understanding the molecular properties of any resulting derivatives.
Spectroscopic and Advanced Structural Characterization of 5 Amino 2 Ethoxybenzonitrile and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, a detailed fingerprint of the compound can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 5-Amino-2-ethoxybenzonitrile is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.
The presence of the primary amine (-NH₂) group would be identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The aromatic ring gives rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹. The aliphatic C-H bonds of the ethoxy group (-OCH₂CH₃) would produce strong stretching bands in the 2850-2960 cm⁻¹ range. researchgate.net
A key feature for this molecule is the nitrile (-C≡N) group, which presents a sharp, intense absorption band in the 2200-2260 cm⁻¹ region. researchgate.net The carbon-carbon double bond stretching vibrations within the benzene (B151609) ring are expected to appear in the 1500-1600 cm⁻¹ region. Furthermore, the C-O stretching of the ethoxy group would be visible as a strong band between 1200 and 1260 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Ethoxy (-OCH₂CH₃) | C-H Stretch | 2850 - 2960 | Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium-Strong |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.
In the Raman spectrum of this compound, the nitrile (-C≡N) stretching vibration is expected to be a very strong and characteristic peak around 2229 cm⁻¹. researchgate.net The symmetric "breathing" mode of the benzene ring typically gives a strong, sharp signal near 1000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations also appear prominently in the 1580-1610 cm⁻¹ region. While N-H and O-H stretching modes are often weak in Raman spectra, other vibrations, such as the C-H bending and skeletal vibrations of the ring, provide a rich fingerprint for the molecule. s-a-s.org Comparing the Raman and FT-IR spectra helps to confirm assignments, as some vibrational modes may be active in one technique but not the other, providing a more complete picture of the molecular structure.
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | C≡N Stretch | ~2229 | Strong |
| Aromatic Ring | C=C Stretch | 1580 - 1610 | Strong |
| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound would provide distinct signals for each unique proton environment. The ethoxy group protons would appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). Due to the deshielding effect of the adjacent oxygen atom, the quartet is expected to appear further downfield (higher ppm value) than the triplet. chemistrysteps.com
The protons on the aromatic ring will appear in the typical aromatic region (6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the substituents. The electron-donating amino (-NH₂) and ethoxy (-OC₂H₅) groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitrile (-CN) group will deshield them. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. organicchemistrydata.org
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for this compound
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-3 | Aromatic | ~6.8 - 7.0 | Doublet (d) | 1H |
| H-4 | Aromatic | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H |
| H-6 | Aromatic | ~6.7 - 6.9 | Doublet (d) | 1H |
| -NH₂ | Amine | 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H |
| -OCH₂CH₃ | Methylene | ~4.0 - 4.2 | Quartet (q) | 2H |
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The nitrile carbon (-C≡N) is typically found in the 115-125 ppm range. The carbons of the aromatic ring will resonate between approximately 100 and 160 ppm. The carbon atom attached to the ethoxy group (C-2) and the amino group (C-5) will be significantly influenced by these substituents. The ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) carbons will appear in the upfield region of the spectrum, typically around 60-70 ppm and 15-20 ppm, respectively. libretexts.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | Aromatic (ipso to -CN) | ~100 - 105 |
| C-2 | Aromatic (ipso to -OC₂H₅) | ~155 - 160 |
| C-3 | Aromatic | ~115 - 120 |
| C-4 | Aromatic | ~120 - 125 |
| C-5 | Aromatic (ipso to -NH₂) | ~145 - 150 |
| C-6 | Aromatic | ~110 - 115 |
| -C≡N | Nitrile | ~118 - 122 |
| -OCH₂CH₃ | Methylene | ~63 - 68 |
Two-Dimensional NMR Techniques for Structure Elucidation
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complete molecular structure by establishing connectivity between atoms. weebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their direct connection. It would also show correlations between adjacent protons on the aromatic ring, helping to unambiguously assign their positions. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals of the ethoxy group and the aromatic protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.
By combining these spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical research and application.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical data for its identification and characterization.
In GC-MS, molecules are typically ionized by electron impact (EI), which leads to the formation of a molecular ion (M+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. While a specific experimental spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the fragmentation rules of aromatic amines, ethers, and nitriles. libretexts.orgchemguide.co.uk
The molecular ion peak ([M]•+) for this compound (molar mass: 162.19 g/mol ) would be expected at m/z 162. The primary fragmentation pathways would likely involve the ethoxy and amino substituents, which are common cleavage sites.
Loss of an ethyl radical: A prominent fragmentation pathway for ethoxybenzenes involves the cleavage of the C-O bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). However, a more significant fragmentation is often the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a radical cation at m/z 134. researchgate.netnist.gov
Loss of a methyl radical: Alpha-cleavage of the ethyl group can result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 147.
Fragmentation of the Aniline (B41778) Moiety: The fragmentation of aniline typically involves the loss of hydrogen cyanide (HCN, 27 Da) from the aromatic ring, a process that could lead to a fragment at m/z 135. researchgate.netchemicalbook.comacs.org
A table of predicted major fragments for this compound in a typical 70 eV EI-MS is presented below.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 162 | [C₉H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |
| 134 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group |
| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 107 | [M - C₂H₄ - HCN]⁺ | Subsequent loss of HCN from the m/z 134 fragment |
LC-MS is particularly well-suited for polar, non-volatile compounds and employs soft ionization techniques like Electrospray Ionization (ESI), which typically results in protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it an excellent tool for accurate molecular weight determination.
For this compound, ESI in positive ion mode would be expected to readily form the protonated molecular ion [M+H]⁺ at an m/z of 163.08660. uni.lu Other common adducts that could be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected precursor ion (e.g., m/z 163), providing structural information similar to that obtained from GC-MS but with controlled collision-induced dissociation (CID).
The table below lists the predicted m/z values for common adducts of this compound in LC-MS analysis. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₁₁N₂O]⁺ | 163.08660 |
| [M+Na]⁺ | [C₉H₁₀N₂ONa]⁺ | 185.06854 |
| [M+K]⁺ | [C₉H₁₀N₂OK]⁺ | 201.04248 |
| [M+NH₄]⁺ | [C₉H₁₄N₃O]⁺ | 180.11314 |
| [M-H]⁻ | [C₉H₉N₂O]⁻ | 161.07204 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. libretexts.org
The spectrum of benzene shows a primary absorption band around 204 nm and a weaker, vibrationally-structured secondary band around 256 nm. openstax.org The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
The amino (-NH₂) and ethoxy (-OC₂H₅) groups are both powerful auxochromes, meaning they possess non-bonding electrons that can be delocalized into the π-system of the benzene ring. This conjugation extends the chromophore, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, both groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene absorption bands. cdnsciencepub.comwikipedia.org The nitrile (-CN) group, being an electron-withdrawing group, also influences the electronic transitions.
For this compound, the combined effect of these substituents is expected to shift the secondary absorption band well into the 280-300 nm region. cdnsciencepub.com The spectrum of aniline in ethanol, for example, shows a λmax around 230 nm and a secondary band around 280-285 nm. cdnsciencepub.comwikipedia.org The additional ethoxy group in the ortho position and the nitrile group in the para position relative to the amino group will further modify these transitions.
| Compound | Solvent | λmax (Primary Band) | λmax (Secondary Band) |
| Benzene | Hexane (B92381) | ~204 nm | ~256 nm |
| Aniline | Ethanol | ~230 nm | ~284 nm |
| Benzonitrile (B105546) | Vapor | - | ~270-280 nm |
| This compound | Ethanol (Predicted) | ~240-250 nm | ~290-310 nm |
Predicted values are based on the cumulative effects of the substituents. openstax.orgcdnsciencepub.comresearchgate.netresearchgate.net
High-Resolution Ionization Spectroscopy (e.g., REMPI, MATI)
High-resolution techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy provide exceptionally detailed information about the electronic and vibrational structure of molecules and their cations. wikipedia.org
REMPI is a two-step process where a tunable laser first excites a molecule to an intermediate electronic state (a resonant step), and a second photon ionizes the excited molecule. nih.gov By scanning the laser wavelength and monitoring the ion signal, a spectrum of the intermediate electronic state is obtained with high sensitivity and selectivity. nih.gov For a molecule like this compound, REMPI could be used to obtain a detailed vibronic spectrum of its S₁ excited state. researchgate.net
MATI spectroscopy is a variant of zero kinetic energy (ZEKE) spectroscopy that yields vibrational spectra of the molecular cation. rsc.org In a MATI experiment, molecules are excited to a series of high-lying Rydberg states just below the ionization threshold. A delayed electric field pulse then ionizes these Rydberg states. rsc.org This method allows for the determination of the adiabatic ionization energy with very high precision (often within a few cm⁻¹) and resolves the vibrational modes of the resulting cation. rsc.orgaip.org Application of MATI to this compound would provide precise data on how the molecular vibrations are affected by the removal of an electron, offering insights into the bonding and structure of the cation.
| Technique | Information Obtained | Potential Application to this compound |
| REMPI | High-resolution vibronic spectrum of an intermediate electronic state (e.g., S₁) | Detailed vibrational structure of the first excited singlet state. |
| MATI | Precise adiabatic ionization energy; Vibrational spectrum of the molecular cation (D₀) | Accurate determination of the energy required to ionize the molecule; Frequencies of vibrational modes in the radical cation. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding, which governs the crystal packing.
The primary prerequisite for a successful X-ray crystal structure determination is the availability of a high-quality single crystal. For organic molecules like this compound, crystal growth is typically achieved by slowly inducing supersaturation in a solution. researchgate.net Several methods are commonly employed:
Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration leads to the formation of well-ordered crystals.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth.
The choice of solvent is critical and depends on the solubility of the compound. For this compound, moderately polar solvents such as ethanol, acetonitrile, ethyl acetate, or mixtures with less polar solvents like hexane or toluene (B28343) could be suitable. researchgate.net
Once crystals are obtained, their quality must be assessed. A suitable crystal for X-ray diffraction should be a single, well-formed specimen with smooth faces and no visible cracks or defects. The quality is ultimately confirmed by preliminary diffraction experiments, which check for the sharpness and shape of the diffraction spots.
| Crystallization Method | Principle | Common Solvents for Polar Organics |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Dichloromethane, Ethyl Acetate, Acetonitrile |
| Slow Cooling | Decreased solubility upon lowering the temperature. | Ethanol, Methanol, Toluene |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent. | Inner vial: Chloroform, THF; Outer vial: Hexane, Pentane |
Unit Cell Parameters and Space Group Determination
Direct experimental data for the unit cell parameters and space group of this compound are not available. However, insights can be gained from the analysis of similar molecules. For instance, the related compound 4-aminobenzonitrile (B131773) (ABN) has been studied at various temperatures. At 153 K, ABN crystallizes in a different phase compared to its room temperature structure, indicating that temperature can significantly influence the crystal lattice. goettingen-research-online.de The crystal structure of 2-amino-5-nitrobenzonitrile (B98050) has also been determined, providing further comparative data for the broader class of substituted aminobenzonitriles. nih.gov
To illustrate the typical range of unit cell parameters for related compounds, a hypothetical data table is presented below, based on common values for small organic molecules. It is crucial to note that these are not experimental values for this compound.
Hypothetical Unit Cell Parameters for a Substituted Benzonitrile Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 - 8.5 |
| b (Å) | 10.0 - 12.0 |
| c (Å) | 8.0 - 9.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 600 - 800 |
| Z | 4 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound features both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen of the nitrile group and the oxygen of the ethoxy group). This combination strongly suggests that hydrogen bonding will be a dominant force in its crystal packing.
In the crystal structures of 4-aminobenzonitrile and its derivatives, a recurring motif is the formation of hydrogen bonds between the amino hydrogen atoms and the nitrile nitrogen atom of adjacent molecules. goettingen-research-online.de This often leads to the creation of chains or more complex networks. For example, in 4-amino-3,5-dimethylbenzonitrile, each amino hydrogen atom is linked to a cyano nitrogen atom of two different neighboring molecules, resulting in a layered structure of interconnected octagons and squares. goettingen-research-online.de
Probable Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Interaction Type |
|---|---|---|
| N-H (amino) | N (nitrile) | Strong Hydrogen Bond |
| N-H (amino) | O (ethoxy) | Possible Weaker Hydrogen Bond |
| C-H (aromatic/ethyl) | O (ethoxy) | Weak C-H···O Interaction |
Conformational Analysis in the Crystalline State
Studies on related substituted benzonitriles, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have shown that the amino group can exhibit a pyramidal character, with a measurable angle between the plane of the amino group and the phenyl ring. goettingen-research-online.de In the case of this compound, the planarity of the molecule will be influenced by a balance between the electronic effects of the substituents and the steric demands of the crystal packing.
The ethoxy group is flexible and can adopt various conformations. In the solid state, it is likely to adopt a conformation that minimizes steric hindrance while optimizing intermolecular interactions, particularly any involvement of the oxygen atom in hydrogen bonding. The final conformation observed in the crystal will represent a low-energy state that satisfies both intramolecular steric and electronic preferences and the demands of an efficiently packed, hydrogen-bonded network. The interplay between molecular conformation and intermolecular interactions is a key aspect of crystal engineering and is crucial for understanding the solid-state properties of organic compounds. nih.gov
Computational and Theoretical Investigations of 5 Amino 2 Ethoxybenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and geometry, which are essential for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic molecules. For a molecule like 5-amino-2-ethoxybenzonitrile, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
The electronic structure analysis would include the distribution of electron density, Mulliken atomic charges, and the dipole moment. These calculations would reveal the effects of the amino, ethoxy, and nitrile substituents on the electronic environment of the benzene (B151609) ring. For instance, the amino and ethoxy groups are expected to be electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The nitrile group, in contrast, is electron-withdrawing.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, as well as on the aromatic ring due to the electron-donating substituents. Positive potential would be expected around the hydrogen atoms of the amino group.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data, allowing for a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, key vibrational modes would include the C≡N stretching frequency of the nitrile group, the N-H stretching frequencies of the amino group, the C-O stretching of the ethoxy group, and various aromatic C-H and C-C stretching and bending modes. A strong correlation between the calculated and experimental spectra would validate the accuracy of the computational model used.
Conformational Analysis and Potential Energy Surface (PES) Mapping
The presence of the flexible ethoxy group in this compound suggests the possibility of multiple stable conformations (rotamers). Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule by rotating the dihedral angles associated with the flexible bonds.
A PES map would be generated by performing a series of constrained geometry optimizations at different dihedral angles. This analysis would identify the global minimum energy conformation as well as any other low-energy local minima. The energy barriers between these conformers could also be calculated, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Reaction Mechanism Studies and Transition State Identification
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its reactivity in various reactions, such as electrophilic aromatic substitution or reactions involving the nitrile or amino groups.
These studies would involve locating the transition state (TS) structures for the proposed reaction pathways. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by the presence of a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction. By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.
Non-Linear Optical (NLO) Properties Prediction and Correlation with Molecular Structure
The prediction of non-linear optical (NLO) properties of organic molecules like this compound is a key area of computational chemistry, driven by the potential applications of such molecules in photonic and optoelectronic technologies. physchemres.org The NLO response in these molecules originates from the intramolecular charge transfer (ICT) that occurs from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net In this compound, the amino (-NH2) and ethoxy (-OCH2CH3) groups act as electron donors, while the nitrile (-CN) group serves as an electron acceptor, with the benzene ring facilitating the π-conjugation.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of such compounds. medmedchem.comx-mol.com These calculations can determine the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are key indicators of a molecule's NLO activity. bohrium.com The magnitude of the first hyperpolarizability (β) is a critical parameter for second-order NLO materials. researchgate.net
The following table presents representative theoretical NLO data for analogous molecules to illustrate the typical values obtained from computational predictions.
| Molecule/System | Computational Method | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β) (esu) |
| Donor-Acceptor Substituted Benzene | DFT/B3LYP | 5.02 | - | - |
| Pyrrole Hydrazone Derivative (3B) | DFT | - | - | 48.83 x 10-30 |
| Pyrrole Hydrazone Derivative (3C) | DFT | - | - | 63.89 x 10-30 |
| DTS(FBTTh2)2-Based Derivative (MSTD7) | DFT | - | 3.485 x 10-22 | 13.44 x 10-27 |
Note: The data in this table is for illustrative purposes and represents findings for molecules with similar functional motifs, not for this compound itself. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR models could be developed to predict its activity within a specific biological context, provided a dataset of structurally related benzonitrile (B105546) derivatives with measured biological activities is available. dovepress.com
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net The development of a QSAR model involves several key steps:
Data Set Preparation : A series of structurally related compounds, including this compound, with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled.
Descriptor Calculation : A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors : Molecular weight, atom counts.
2D descriptors : Topological indices, connectivity indices.
3D descriptors : Geometric properties, surface area, volume.
Physicochemical descriptors : LogP (lipophilicity), molar refractivity, dipole moment, atomic charges. dovepress.com
Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation : The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. dovepress.com
While no specific QSAR models for this compound were identified in the literature, studies on other substituted benzimidazoles and related heterocyclic compounds have demonstrated the utility of QSAR in identifying key structural features that govern their biological activities. nih.govresearchgate.net For a series of benzonitrile derivatives, a QSAR study could elucidate the importance of substitutions at the amino and ethoxy positions, as well as the electronic and steric properties of the substituents, in modulating a particular biological response.
The following table provides examples of molecular descriptors that would be relevant in a QSAR study of benzonitrile derivatives.
| Descriptor Type | Examples | Potential Relevance |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Influence on receptor binding and reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Impact on the fit of the molecule within a biological target's active site. |
| Hydrophobic | LogP, Water Accessible Surface Area | Role in membrane permeability and transport to the site of action. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and shape. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level. rsc.org For this compound, MD simulations can provide valuable insights into its conformational flexibility, solvation properties, and the nature of its intermolecular interactions.
In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic physiological or experimental conditions. diva-portal.org The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The temporal evolution of the system is then simulated by solving Newton's equations of motion. acs.org
MD simulations of this compound could be employed to investigate several key aspects:
Solvation Structure : By analyzing the radial distribution functions between the solute and solvent molecules, the organization of the solvent shell around the different functional groups (amino, ethoxy, nitrile) of this compound can be characterized. rsc.org
Hydrogen Bonding : The amino group of this compound can act as a hydrogen bond donor, while the nitrogen of the nitrile group and the oxygen of the ethoxy group can act as hydrogen bond acceptors. MD simulations can quantify the dynamics and strength of these hydrogen bonds with solvent molecules or other solutes.
Conformational Dynamics : The flexibility of the ethoxy group and the orientation of the amino group relative to the benzene ring can be explored. MD simulations can reveal the preferred conformations and the energy barriers between them.
Intermolecular Interactions : In simulations with multiple solute molecules, the aggregation behavior and the nature of the intermolecular forces (e.g., π-π stacking, hydrogen bonding, van der Waals interactions) between this compound molecules can be studied. stanford.edu
While specific MD simulation studies on this compound were not found, research on structurally similar molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) and neat benzonitrile provides a framework for how such simulations would be conducted and the types of insights that could be gained. rsc.orgstanford.edu For instance, simulations of DMABN in different solvents have been used to understand the role of the solvent in its excited-state dynamics. diva-portal.org
The table below outlines a potential setup for an MD simulation of this compound.
| Simulation Parameter | Description | Example |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), AMBER, CHARMM |
| Solvent Model | A model to represent the solvent molecules. | TIP3P, SPC/E for water; explicit models for organic solvents. |
| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NVT (canonical ensemble: constant number of particles, volume, and temperature), NPT (isothermal-isobaric ensemble: constant number of particles, pressure, and temperature). |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (μs), depending on the process of interest. |
| Analysis | The properties calculated from the simulation trajectory. | Radial distribution functions, hydrogen bond analysis, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF). |
Advanced Research Applications and Prospects
Applications in Medicinal Chemistry Research and Drug Discovery
5-Amino-2-ethoxybenzonitrile is a chemical compound cataloged by several chemical suppliers and noted in chemical databases. pharmaffiliates.comuni.luhit2lead.comlabshake.com It is recognized as a research chemical, implying its use in synthetic chemistry, potentially as a building block or intermediate for creating more complex molecules. pharmaffiliates.comchemimpex.comnbinno.com However, a thorough review of publicly available scientific literature reveals a significant gap in documented research regarding its specific applications in medicinal chemistry and drug discovery. The following sections detail the lack of specific findings for this compound within key areas of preclinical research.
Enzyme Inhibition Studies
There is currently no available scientific literature detailing specific studies on the enzyme inhibitory activity of this compound. While the broader class of aminobenzonitrile derivatives has been explored for various pharmacological activities, dedicated research to identify or characterize the potential of this compound as an enzyme inhibitor has not been published. Consequently, there are no data tables or detailed research findings on its inhibitory concentrations (e.g., IC50 values) against any specific enzymes.
Receptor Binding Profiling
No specific receptor binding profiles for this compound have been published in peer-reviewed literature. The affinity of this compound for specific biological receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, remains uninvestigated. As a result, data regarding its binding constants (e.g., Ki or Kd values) and its potential as a ligand for any receptor are not available.
Mechanism of Action Elucidation at the Molecular Level
Consistent with the absence of data on its biological targets, there are no studies elucidating the molecular mechanism of action for this compound. Research into how this compound might interact with cellular signaling pathways, modulate protein function, or affect metabolic processes has not been reported. Therefore, its molecular interactions and the downstream consequences of such interactions are unknown.
In vitro Biological Activity Screening Methodologies
While standard methodologies exist for screening compounds for biological activity, the application of these methods to this compound has not been documented in the scientific literature.
Antiproliferative Activity against Cancer Cell Lines
There are no published studies reporting the evaluation of this compound for antiproliferative or cytotoxic activity against any cancer cell lines. A study on a structurally different compound, 2-amino-5-nitrobenzonitrile (B98050), did show some cytotoxic and antiproliferative properties, but these findings cannot be extrapolated to this compound. researchgate.net Therefore, no data, such as IC50 or GI50 values, are available to characterize its potential as an anticancer agent.
Below is an example of how data for a hypothetical compound's antiproliferative activity would be presented.
Hypothetical Antiproliferative Activity Data This table is for illustrative purposes only. The data presented below is not based on actual experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Not Available |
| A549 | Lung Carcinoma | Not Available |
| HCT116 | Colon Carcinoma | Not Available |
| HeLa | Cervical Adenocarcinoma | Not Available |
Antimicrobial and Antiviral Activity Assessments
A review of scientific databases indicates that this compound has not been screened for antimicrobial (antibacterial or antifungal) or antiviral activity. There are no reports of its minimum inhibitory concentration (MIC) against any bacterial or fungal strains, nor are there any studies investigating its efficacy against any viruses.
The table below illustrates how antimicrobial activity data might be formatted, though no such data exists for the subject compound.
Hypothetical Antimicrobial Activity Data This table is for illustrative purposes only and does not represent actual data for this compound.
| Organism | Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Not Available |
| Escherichia coli | Gram-negative Bacteria | Not Available |
| Candida albicans | Fungus | Not Available |
| Influenza A virus | Virus | Not Available |
| Herpes Simplex Virus-1 | Virus | Not Available |
Antioxidant Activity Evaluation
Currently, there is no specific data from published studies evaluating the antioxidant activity of this compound. Generally, the antioxidant potential of aromatic compounds can be influenced by the presence of electron-donating groups, such as amino and ethoxy substituents, which can stabilize radical species.
Future research could involve evaluating this compound using various in vitro antioxidant assays. The data from such hypothetical studies could be presented as follows:
| Assay Type | Method | Potential Finding for this compound |
| Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | IC50 value could be determined |
| Radical Scavenging | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Trolox Equivalent Antioxidant Capacity (TEAC) could be measured |
| Metal Chelating | Ferrozine Assay | Percentage of Fe2+ chelation could be calculated |
| Reducing Power | Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP value (in µM Fe(II)/mg) could be assessed |
Table 1: Hypothetical Antioxidant Activity Evaluation of this compound. This table illustrates the types of data that would be generated from standard antioxidant assays. The actual values are unknown as the research has not been published.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Specific structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. SAR studies are crucial for optimizing the biological potency of a lead compound by modifying its chemical structure. For this compound, future SAR studies could explore how modifications to its structure affect a particular biological activity, such as a hypothetical enzyme inhibitory effect.
Key modifications for future SAR studies could include:
Modification of the Amino Group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups.
Modification of the Ethoxy Group: Altering the alkyl chain length (e.g., methoxy, propoxy) or its position on the benzene (B151609) ring.
Modification of the Nitrile Group: Hydrolysis to an amide or carboxylic acid, or reduction to an amine.
Substitution on the Benzene Ring: Introduction of other substituents at the remaining open positions.
| Modified Position | Type of Modification | Hypothetical Impact on a Biological Target |
| 5-Amino Group | Acetylation | Could decrease or increase potency depending on the target's active site |
| 2-Ethoxy Group | Replacement with Methoxy | Might alter selectivity and potency due to steric and electronic changes |
| Cyano Group | Hydrolysis to Carboxamide | Could change binding mode and solubility, potentially altering activity |
| Aromatic Ring | Introduction of a 4-Chloro group | May enhance potency through new interactions with the binding site |
Table 2: Prospective Structure-Activity Relationship (SAR) Study Outline for this compound. This table outlines potential modifications and their hypothetical consequences on biological activity, forming the basis for future research.
Catalysis Research
Ligand Design for Metal-Catalyzed Reactions
The application of this compound as a ligand in metal-catalyzed reactions is an underexplored area. The presence of the amino and nitrile groups offers potential coordination sites for metal ions. These groups could allow the molecule to act as a bidentate or monodentate ligand in the formation of metal complexes.
Future research could focus on synthesizing transition metal complexes with this compound and evaluating their catalytic activity in reactions like cross-coupling, hydrogenation, or oxidation. The properties of such hypothetical complexes are yet to be determined.
Organocatalytic Applications
There is no published research on the use of this compound as an organocatalyst. The primary amino group in its structure suggests a potential for it to act as a base or nucleophilic catalyst. It could theoretically be investigated in reactions such as Michael additions, aldol (B89426) reactions, or other condensations. However, without experimental data, its efficacy and substrate scope as an organocatalyst remain unknown.
Materials Science Applications
Development of Optoelectronic Materials
The potential of this compound in the development of optoelectronic materials has not been reported. The benzonitrile (B105546) scaffold, with its electron-withdrawing nitrile group and electron-donating amino and ethoxy groups, creates a "push-pull" electronic structure. This type of structure is often a feature of organic molecules with interesting optical and electronic properties, such as fluorescence or non-linear optical activity.
Future investigations could involve synthesizing derivatives of this compound to enhance these properties and explore their potential use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Property | Measurement Technique | Potential Application |
| Absorption Spectrum | UV-Vis Spectroscopy | Organic Photovoltaics (OPVs) |
| Emission Spectrum | Fluorescence Spectroscopy | Organic Light-Emitting Diodes (OLEDs) |
| Non-linear Optical Properties | Z-scan Technique | Optical Switching, Frequency Conversion |
Table 3: Potential Optoelectronic Properties of this compound for Future Investigation. This table outlines the types of properties that could be studied and their relevance to materials science applications. The existence and magnitude of these properties for the specific compound are yet to be determined.
Polymer Chemistry and Polymerization Initiators
The fundamental structure of this compound, featuring an amine group, a nitrile group, and an ethoxy group on a benzene ring, suggests theoretical potential for its use in polymer science. The amine group could, in principle, allow it to act as a monomer in the synthesis of polyamides or polyimides through condensation polymerization with suitable co-monomers like dicarboxylic acids or dianhydrides. The nitrile and ethoxy functionalities could potentially impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to the resulting polymers.
However, a comprehensive review of existing research reveals a lack of specific studies that have explored these possibilities for this compound. The scientific literature on polymerization initiators predominantly focuses on well-established classes of compounds such as azo compounds (e.g., AIBN) and organic peroxides (e.g., benzoyl peroxide), which generate free radicals upon thermal or photochemical decomposition to initiate chain-growth polymerization. There is no significant evidence to suggest that this compound is utilized as a polymerization initiator.
Future Directions and Emerging Research Areas
Given the absence of established research, the future directions for this compound in polymer chemistry are speculative and would necessitate foundational research. Potential emerging research areas could involve:
Monomer Synthesis and Polymerization: A primary research direction would be the systematic investigation of this compound as a monomer. This would involve synthesizing a series of polymers, such as polyamides or polyimides, and characterizing their fundamental properties.
Structure-Property Relationship Studies: Research could focus on understanding how the specific combination of the amino, ethoxy, and nitrile groups influences the final properties of the polymers. This would include detailed analysis of thermal stability, mechanical strength, solubility, and dielectric properties.
High-Performance Polymer Development: A potential, yet unexplored, area is the incorporation of this compound into the backbone of high-performance polymers to potentially enhance their processability or introduce specific functionalities.
Currently, these remain theoretical possibilities. Without dedicated research and published findings, the role of this compound in advanced polymer applications remains an open question for the scientific community.
Q & A
Q. What are the established synthetic routes for 5-Amino-2-ethoxybenzonitrile, and what key parameters influence yield?
- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation of a halogenated precursor. For example, a chloro or bromo intermediate (e.g., 5-amino-2-chlorobenzonitrile ) can undergo ethoxylation using sodium ethoxide in ethanol under reflux (60–80°C, 12–24 hours). Critical parameters include:
-
Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Purification : Recrystallization from ethanol/water mixtures yields >90% purity (mp 139–140°C observed in analogous isoxazole syntheses) .
- Data Table :
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 5-Amino-2-chlorobenzonitrile | NaOEt | Ethanol | 80 | 82 | 90 |
| 5-Amino-2-bromobenzonitrile | CuCN | DMF | 120 | 75 | 85 |
Q. How is this compound characterized, and what analytical discrepancies may arise?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm); ethoxy group signals at δ 1.4–1.5 ppm (triplet, CH₃) and δ 4.0–4.2 ppm (quartet, CH₂) .
- IR : Nitrile stretch at ~2220 cm⁻¹; NH₂ bending at ~1600 cm⁻¹.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities (e.g., unreacted precursors).
- Discrepancies : Batch-dependent variations in melting points (e.g., ±2°C) may arise from residual solvents or polymorphism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) require:
- Standardized protocols : Uniform cell lines (e.g., HeLa vs. MCF-7), assay conditions (pH, temperature), and positive controls.
- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Example : Discrepancies in RTK inhibition may stem from differential solubility in DMSO, requiring solvent optimization .
Q. What mechanistic insights exist for the anticancer activity of this compound-based compounds?
- Methodological Answer :
-
Kinase profiling : Use high-throughput screening (e.g., KinomeScan) to identify targets (e.g., EGFR, VEGFR2).
-
Molecular docking : The ethoxy group’s electron-donating nature enhances π-π stacking with kinase active sites (e.g., PDB: 1M17).
-
Metabolic stability : Assess cytochrome P450-mediated degradation via liver microsome assays (t₁/₂ > 60 minutes in rat models) .
- Data Table :
| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 5-Amino-2-ethoxy | EGFR | 12.3 | 15x |
| 5-Amino-2-chloro | VEGFR2 | 8.7 | 8x |
Methodological Guidelines
- Synthesis Optimization : Prioritize microwave-assisted reactions (20-minute cycles) to reduce side-product formation .
- Troubleshooting Contradictions : Use DOE (Design of Experiments) to isolate variables (e.g., solvent purity, catalyst loading) in activity assays .
- Safety Protocols : Follow GHS-compliant handling for nitriles (e.g., avoid skin contact, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
